molecular formula C14H14N4OS B11699538 6-[2-(2-methylphenoxy)ethylsulfanyl]-7H-purine CAS No. 5631-57-2

6-[2-(2-methylphenoxy)ethylsulfanyl]-7H-purine

Cat. No.: B11699538
CAS No.: 5631-57-2
M. Wt: 286.35 g/mol
InChI Key: LAOLFSUJAHLPQA-UHFFFAOYSA-N
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Description

6-[2-(2-methylphenoxy)ethylsulfanyl]-7H-purine is a chemical compound with a complex structure that includes a purine ring substituted with a 2-(2-methylphenoxy)ethylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(2-methylphenoxy)ethylsulfanyl]-7H-purine typically involves multiple steps, starting with the preparation of the 2-(2-methylphenoxy)ethylsulfanyl moiety, which is then attached to the purine ring. Common synthetic routes may include:

    Formation of the 2-(2-methylphenoxy)ethylsulfanyl group: This can be achieved through nucleophilic substitution reactions where 2-methylphenol reacts with an appropriate ethylsulfanyl reagent under basic conditions.

    Attachment to the purine ring: The synthesized 2-(2-methylphenoxy)ethylsulfanyl group is then introduced to the purine ring through a series of coupling reactions, often facilitated by catalysts such as palladium in the presence of ligands.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-[2-(2-methylphenoxy)ethylsulfanyl]-7H-purine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the sulfanyl group.

    Substitution: The aromatic ring and the purine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions may vary, but typical reagents include halogens for electrophilic substitution and strong bases for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic or purine rings.

Scientific Research Applications

6-[2-(2-methylphenoxy)ethylsulfanyl]-7H-purine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-[2-(3-methylphenoxy)ethylsulfanyl]-1H-quinazolin-4-one: Similar in structure but with a quinazolinone ring instead of a purine ring.

    1-(3-methylphenoxy)-3-(ethylsulfanyl)propane: Contains a similar phenoxyethylsulfanyl group but with a different core structure.

Uniqueness

6-[2-(2-methylphenoxy)ethylsulfanyl]-7H-purine is unique due to its specific combination of a purine ring with a 2-(2-methylphenoxy)ethylsulfanyl group

Properties

5631-57-2

Molecular Formula

C14H14N4OS

Molecular Weight

286.35 g/mol

IUPAC Name

6-[2-(2-methylphenoxy)ethylsulfanyl]-7H-purine

InChI

InChI=1S/C14H14N4OS/c1-10-4-2-3-5-11(10)19-6-7-20-14-12-13(16-8-15-12)17-9-18-14/h2-5,8-9H,6-7H2,1H3,(H,15,16,17,18)

InChI Key

LAOLFSUJAHLPQA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCCSC2=NC=NC3=C2NC=N3

Origin of Product

United States

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